



quality control and purity assessment of sodium cholesteryl sulfate

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Compound of Interest		
Compound Name:	Sodium cholesteryl sulfate	
Cat. No.:	B015074	Get Quote

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the quality control and purity assessment of **Sodium Cholesteryl Sulfate** (SCS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for sodium cholesteryl sulfate?

A1: **Sodium cholesteryl sulfate** should be stored as a crystalline solid at -20°C for long-term stability.[1][2] Under these conditions, it is stable for at least four years.[1] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under an inert gas like nitrogen and protected from moisture.[3]

Q2: What solvents are suitable for dissolving sodium cholesteryl sulfate?

A2: **Sodium cholesteryl sulfate** is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1] The approximate solubility is 10 mg/mL in DMSO and 20 mg/mL in DMF.[1] To aid dissolution, warming, heating to 60°C, or sonication may be applied.[3][4] It is recommended to purge the solvent with an inert gas before preparing stock solutions.[1]

Q3: What is the typical purity of commercially available **sodium cholesteryl sulfate**?



A3: Commercially available **sodium cholesteryl sulfate** typically has a purity of ≥95%.[1][2] Batch-specific analytical results are usually provided on the certificate of analysis that accompanies the product.[1]

Q4: What are potential impurities or related compounds I should be aware of?

A4: Potential impurities can arise from the starting materials, synthesis process, or degradation during storage.[5] For cholesterol-derived compounds, these may include other sterols, oxidation products (like 7-Ketocholesterol), and unreacted cholesterol.[5][6]

Troubleshooting Analytical Issues

This section addresses common problems encountered during the analysis of **sodium cholesteryl sulfate** by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

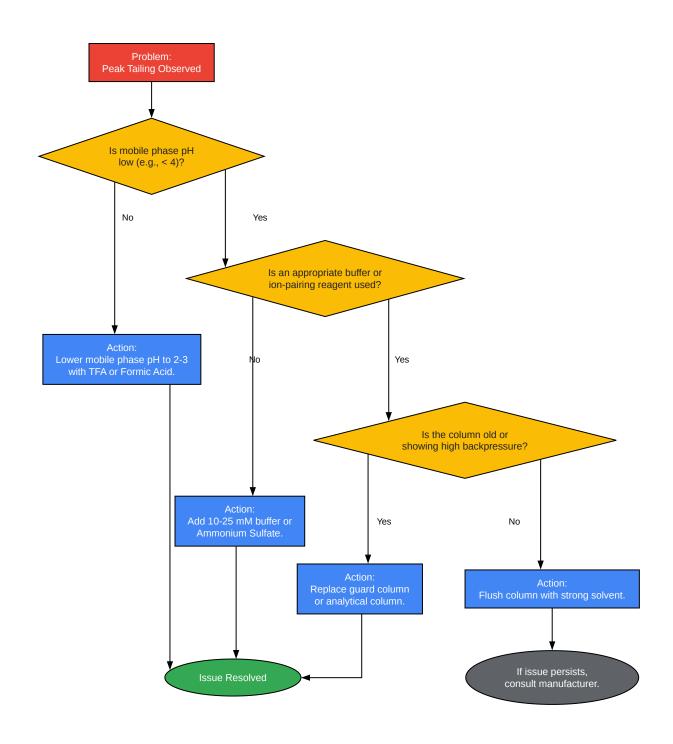
HPLC Troubleshooting Guide

Q5: I am seeing significant peak tailing in my reversed-phase HPLC chromatogram. What could be the cause?

A5: Peak tailing is a common issue when analyzing acidic compounds like SCS on silica-based columns.[7] It is often caused by secondary interactions between the negatively charged sulfate group and active silanol groups on the column's stationary phase.[7]

- Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) can suppress the ionization of silanol groups, reducing these secondary interactions.[7]
- Solution 2: Use an Ion-Pairing Reagent or Buffer: Adding ammonium sulfate to the aqueous
 portion of the mobile phase can improve the retention and peak shape of steroid sulfates via
 an ion-pairing mechanism.[8] Using a buffer in the 10-25 mM range can also help maintain a
 constant ionization state for the analyte and suppress silanol interactions.[7]
- Solution 3: Check Column Health: The column may be degrading, especially if operated at a high pH. Flush the column with a strong solvent or replace it if necessary.[9]





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Caption: Troubleshooting logic for HPLC peak tailing. (Within 100 characters)



Q6: My retention times are shifting between injections. What should I check?

A6: Retention time variability can be caused by several factors:

- Mobile Phase Composition: Ensure the mobile phase is fresh, well-mixed, and degassed.
 Evaporation of the organic component can lead to longer retention times.[9]
- Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention.[9]
- Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run, which may require pumping at least 10-20 column volumes.[9]
- Pump and System Leaks: Check for leaks in the pump, injector, and fittings. A drop in pressure is a key indicator of a leak.[9]

LC-MS Troubleshooting Guide

Q7: I am getting a low signal or no signal for **sodium cholesteryl sulfate** in my LC-MS analysis. What are the common causes?

A7: Low signal intensity is a frequent issue. Here are several things to verify:

- Ionization Mode: **Sodium cholesteryl sulfate** is best analyzed in negative ion mode (ESI-). [10][11] In this mode, it readily forms the deprotonated molecule [M-H]⁻.[10]
- Mass Spectrometer Parameters: Confirm you are monitoring the correct mass-to-charge ratio (m/z). The precursor ion should be m/z 465.2.[10] The most specific and abundant fragment ion for Selected Reaction Monitoring (SRM) is typically the bisulfate anion at m/z 97 or 96.9.[10][12]
- Sample Preparation: The compound may be binding to sample vials or tubing. Consider using polypropylene vials.
- Source Contamination: A dirty ion source can significantly suppress the signal. Clean the ESI
 probe, capillary, and source optics according to the manufacturer's instructions.



Quantitative Data & Product Specifications

The following table summarizes typical product specifications for **sodium cholesteryl sulfate**.

Parameter	Specification	Reference(s)
Purity	≥95%	[1][2]
Molecular Formula	C27H45O4S • Na	[1]
Formula Weight	488.7	[1]
Appearance	Crystalline Solid	[1]
Storage	-20°C	[1][2][3]
Stability	≥ 4 years (at -20°C)	[1]

Experimental Protocols

This section provides detailed methodologies for common analytical procedures used in the quality control of **sodium cholesteryl sulfate**.

Protocol 1: Purity Assessment by HPLC-UV

This method is suitable for determining the purity of the bulk material. Due to the lack of a strong chromophore, detection at low UV wavelengths is necessary.[13]

- Instrumentation: HPLC system with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Sample Preparation: Accurately weigh and dissolve the sample in methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
- Chromatographic Conditions:



Parameter	Value	Reference(s)
Mobile Phase	Acetonitrile and Water	[14]
Gradient	Isocratic or Gradient (e.g., 80-100% Acetonitrile)	[14]
Flow Rate	1.0 mL/min	
Column Temp.	30°C	
Detection	205 nm	[14]

| Injection Vol. | 10 μL | |

 Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Protocol 2: Identification and Purity by LC-MS/MS

This method provides high selectivity and sensitivity for both identification and quantification. [10]

- Instrumentation: UHPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[10]
- Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 μm).[10]
- Sample Preparation: Prepare a dilute solution (e.g., 1-10 μg/mL) of the sample in methanol or a methanol/water mixture.
- LC-MS/MS Conditions:



Parameter	Value	Reference(s)
Mobile Phase A	Water with 0.1% Formic Acid or Ammonia	[11]
Mobile Phase B	Methanol or Acetonitrile	[10][11]
Flow Rate	0.3 mL/min	[10]
Column Temp.	28°C	[10]
Ionization Mode	ESI Negative	[10]

| MRM Transition | 465.2 → 96.9 |[10] |

 Analysis: The presence of the specific MRM transition confirms the identity of sodium cholesteryl sulfate. Purity can be assessed by comparing the peak area of the parent compound to any detected impurities.

Protocol 3: Structural Confirmation by ¹H NMR

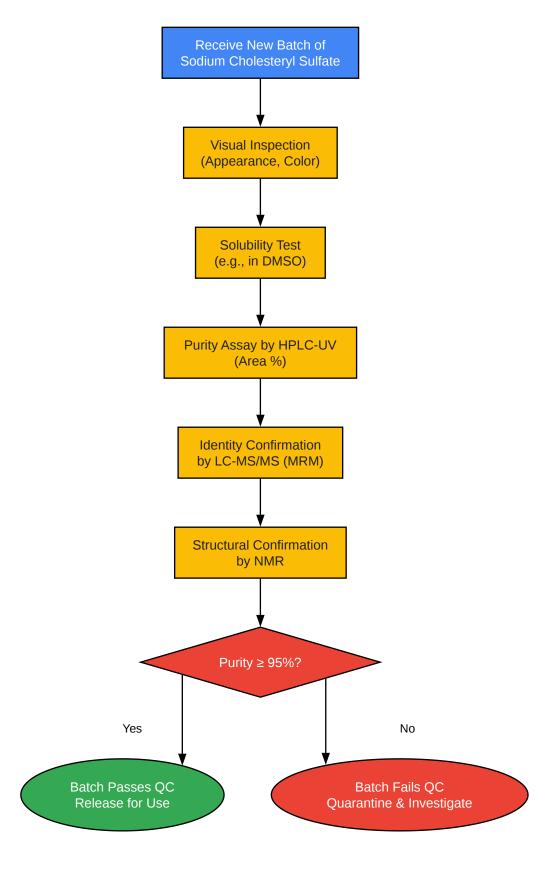
Nuclear Magnetic Resonance (NMR) is used to confirm the chemical structure of the compound.

- Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of sodium cholesteryl sulfate in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆.[15][16]
- Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
- Analysis: Compare the resulting spectrum with a reference spectrum or expected chemical shifts. The complex multiplet patterns of the steroid backbone and characteristic signals for the vinyl proton should be present.[15][17]

Workflow for Quality Control

The following diagram outlines a typical workflow for the comprehensive quality control analysis of a new batch of **sodium cholesteryl sulfate**.





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Caption: General workflow for quality control assessment. (Within 100 characters)



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